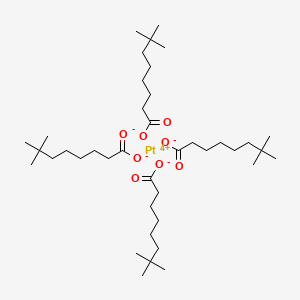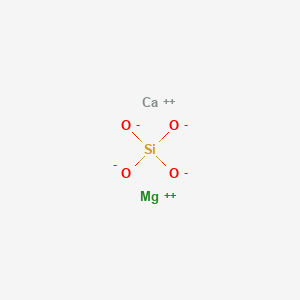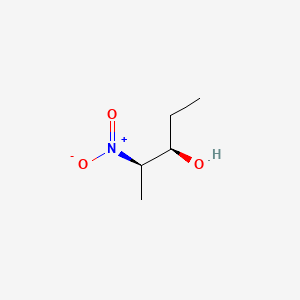
4,8,12,15,19,23-Hexaazahexacosanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,12,15,19,23-Hexaazahexacosanedinitrile is a chemical compound with the molecular formula C20H42N8. It is characterized by the presence of six secondary amine groups and two nitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,15,19,23-Hexaazahexacosanedinitrile typically involves the reaction of polyamines with nitrile-containing compounds. One common method is the stepwise addition of cyanoethyl groups to a polyamine backbone. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,8,12,15,19,23-Hexaazahexacosanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The secondary amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Hexaamine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4,8,12,15,19,23-Hexaazahexacosanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of 4,8,12,15,19,23-Hexaazahexacosanedinitrile involves its ability to form stable complexes with metal ions and other molecules. The secondary amine groups can coordinate with metal ions, while the nitrile groups can participate in various chemical reactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
Comparison with Similar Compounds
Similar Compounds
4,8,12,15,19,21-Tetracosahexaenoic acid: A very long-chain fatty acid with multiple double bonds.
Polyamines: Compounds with multiple amine groups, such as spermidine and spermine.
Uniqueness
4,8,12,15,19,23-Hexaazahexacosanedinitrile is unique due to its combination of six secondary amine groups and two nitrile groups, which provide a versatile platform for chemical modifications and applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions sets it apart from other similar compounds.
Properties
CAS No. |
84196-05-4 |
|---|---|
Molecular Formula |
C20H42N8 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-[3-[3-[2-[3-[3-(2-cyanoethylamino)propylamino]propylamino]ethylamino]propylamino]propylamino]propanenitrile |
InChI |
InChI=1S/C20H42N8/c21-7-1-9-23-11-3-13-25-15-5-17-27-19-20-28-18-6-16-26-14-4-12-24-10-2-8-22/h23-28H,1-6,9-20H2 |
InChI Key |
OLIDNNLFIODMHK-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCCNCCNCCCNCCCNCCC#N)CNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)











